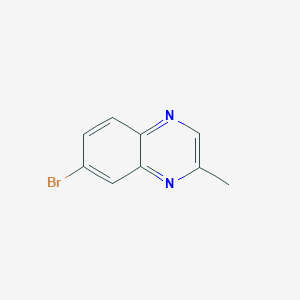

7-Bromo-2-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSGVFYYPILNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 Methylquinoxaline and Its Precursors/analogs

Conventional and Advanced Synthetic Strategies

The formation of the quinoxaline (B1680401) ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These methods are adaptable for the synthesis of specifically substituted derivatives like 7-Bromo-2-methylquinoxaline.

Condensation Reactions with Ortho-Phenylenediamines and Alpha-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with an alpha-dicarbonyl compound. sapub.orgencyclopedia.pub This approach offers a straightforward and efficient route to the quinoxaline scaffold.

The synthesis of 7-Bromo-2-methylquinoxaline logically commences with a appropriately substituted ortho-phenylenediamine. In this case, 4-bromo-o-phenylenediamine serves as the key precursor, providing the bromine atom at the desired position on the resulting quinoxaline ring. The reaction involves the condensation of this diamine with an alpha-dicarbonyl compound containing a methyl group.

The typical alpha-dicarbonyl compound used for the introduction of the 2-methyl group is pyruvaldehyde (also known as methylglyoxal). The reaction between 4-bromo-o-phenylenediamine and pyruvaldehyde proceeds via a cyclocondensation mechanism, where the two amino groups of the phenylenediamine react with the two carbonyl groups of the dicarbonyl compound to form the dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline system.

| Reactant 1 | Reactant 2 | Product |

| 4-bromo-o-phenylenediamine | Pyruvaldehyde (Methylglyoxal) | 7-Bromo-2-methylquinoxaline |

In some synthetic variations, the reaction between an ortho-phenylenediamine and a suitable partner may lead to a dihydroquinoxaline intermediate. This intermediate then requires an oxidation step to yield the fully aromatic quinoxaline ring. This cyclization-oxidation strategy can be a deliberate two-step process or occur in situ. Common oxidizing agents for this purpose include air (oxygen), iodine, or other mild oxidants. This approach allows for the formation of the quinoxaline core under conditions where the direct condensation might be sluggish or lead to side products.

Multi-Component Reactions for Quinoxaline Core Construction

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency and atom economy. mdpi.comtcichemicals.comrug.nlnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of 7-Bromo-2-methylquinoxaline is not prominently documented, the general principles of MCRs can be applied to quinoxaline synthesis. For instance, a three-component reaction could potentially involve an ortho-phenylenediamine, an aldehyde, and an isocyanide to build the quinoxaline core with diverse substitutions. The development of a specific MCR for 7-Bromo-2-methylquinoxaline would likely involve 4-bromo-o-phenylenediamine as one of the components.

Specific Reaction Pathways for Brominated Quinoxalines

Beyond the direct construction of the brominated quinoxaline ring, alternative strategies can be employed where the bromine atom is introduced at a later stage of the synthesis.

An alternative route to 7-Bromo-2-methylquinoxaline could involve a nucleophilic aromatic substitution (SNAr) reaction on a pre-existing dihalo-2-methylquinoxaline. For example, starting with a molecule like 2,7-dichloro- or 2,7-difluoro-methylquinoxaline, a selective nucleophilic substitution of the halogen at the 7-position with a bromide source could be envisioned. However, controlling the regioselectivity of such substitutions can be challenging and is dependent on the electronic nature of the quinoxaline ring and the specific reaction conditions employed. This method is generally less common for the introduction of bromine compared to direct synthesis from a brominated precursor.

Oxidative Bromination Strategies

Oxidative bromination represents a valuable and environmentally conscious method for introducing bromine atoms into organic molecules. This technique generates a reactive electrophilic bromine species in situ from a bromide source and an oxidant. While specific literature detailing the direct oxidative bromination of 2-methylquinoxaline (B147225) to form 7-bromo-2-methylquinoxaline is not abundant, the principles of electrophilic aromatic substitution on the quinoxaline core provide a framework for potential synthetic routes.

The regioselectivity of bromination on the 2-methylquinoxaline ring is governed by the electronic effects of the nitrogen atoms and the methyl group. The nitrogen atoms deactivate the heterocyclic ring towards electrophilic attack, making the benzene (B151609) ring the more probable site for substitution. Studies on the bromination of the parent quinoxaline ring system often show a preference for substitution at the 5- and 6-positions. For instance, the bromination of quinoxaline with N-bromosuccinimide (NBS) in sulfuric acid has been reported, though it can lead to a mixture of products and may not be highly regioselective. Similarly, photobromination of quinoxaline with molecular bromine has been investigated, also yielding a variety of brominated isomers.

For the targeted synthesis of 7-bromo-2-methylquinoxaline, an oxidative bromination strategy would likely involve the use of a bromide salt, such as sodium bromide, in conjunction with an oxidizing agent like hydrogen peroxide or Oxone. The reaction conditions would need to be carefully optimized to favor substitution at the 7-position, potentially through the use of specific catalysts or directing groups.

Table 1: Examples of Bromination Reactions on the Quinoxaline Ring System

Reagent System Substrate Major Product(s) Observations NBS/H₂SO₄ Quinoxaline 5-Bromoquinoxaline and dibromoquinoxalines Low yield and selectivity reported in some studies. Br₂/light Quinoxaline Mixture of bromo- and dibromoquinoxalines Photochemical conditions can lead to radical reactions.

Catalytic Systems in Quinoxaline Synthesis

The synthesis of the fundamental quinoxaline structure is a well-established area of organic chemistry, with numerous catalytic systems developed to enhance reaction efficiency and selectivity.

Transition Metal Catalysis (e.g., Copper(I), Palladium(0), Iridium Complexes)

Transition metals play a pivotal role in modern organic synthesis, and their application in quinoxaline synthesis is extensive.

Copper(I) Catalysis: Copper(I) catalysts are frequently employed in the synthesis of quinoxalines. One notable method is the one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by copper(I) iodide, which proceeds with good yields and high regioselectivity organic-chemistry.org. Copper-catalyzed photoredox reactions have also been utilized for the synthesis of quinoxalines from terminal alkynes and o-phenylenediamines, using molecular oxygen as a green oxidant nih.gov.

Palladium(0) Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling reactions. In the context of quinoxaline synthesis, palladium-catalyzed reductive annulation of catechols and nitroarylamines offers a direct route to novel quinoxaline derivatives rsc.orgresearchgate.net.

Iridium Complexes: Although less common, iridium complexes have been explored for the dehydrogenative coupling of diamines and diols to form quinoxalines.

Table 2: Selected Transition Metal-Catalyzed Syntheses of Quinoxalines

Catalyst Reactants Reaction Type Copper(I) Iodide 2-Iodoanilines, Arylacetaldehydes, Sodium Azide Three-component condensation/C-N bond formation[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFk1aFl4Mw3KnhYnd45TDBfDRls0pyyUyHg4p6ViYGgngYZi6vJe0kF1ze96di692dWyv0eCbuIZqPQEZVpK_7Vp80T3vNEEXxGkJq_Sn4dlTkA-6qH9O3bAVx3kLdoXdP7RzBoplN9KeJ6C_H1KNIPLzvb9w%3D%3D)] Palladium(II) Acetate Catechols, Nitroarylamines Reductive annulation[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9PeVAsO4JSJ9X6IRSqkORrQ51mSX6VJG27MNSosqIsb5th9Ev0-IhclZNLdEgYtLyibGvvF1vHniKIYDESR9GRXlUDiWgDvgeJ8O7w7dlg_O5s2QOw04XLAMRx7cPotqQOw2Obl9hpexbKPXgFWg2Gb_Xp48Q77W8CU5W)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-VeetR1lrCEIrOHklLskyqwWu0WRlGsL9Y0BSDJPgg8AKlzdtmnembnLsoe56ZNrxQcImbv0Q365vcCnTW40gOjmFMnJMipOKFbUOPNVLDag5GyKnEnJ7H05xhzAUk4NeKPlSAKi9R0q3dORtHum7TLwZNDl9f6lYjropEJ5AYtoVDYh5nzNUbK4SQ-hVytaDR1UE25PEXWIZKwA00V9FZvagxwenkd89Yq29CiWEZvnO96aApCR-w3L_Y07fA0G7YlfHTiwYPyAnz8w9lLDedWTm4p8oV4X1JhoHzNSwhCc5uORWUvMt5fgzOeCf)] Nickel(II) Bromide/1,10-phenanthroline 1,2-Diamines and 2-Nitroanilines Condensation[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIA91eLzpptjkGwI11GsmG-joT8HM_0US1wVJqv9ddHgOhKU6lvq1DxSHSl0Vs6_0UVxWlhFdmE5QcR4f-515n1nRqHEE4Jr8T9VentVbASMc6y7VNAOQkBI1JHJOvvW99rm-IqhcU5dQOq5IVAWBcRNrZRgPYzpMRqUFldKAVWISwUm5Fdeu2IwKh05nPCbxI)]

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalytic systems have been successfully applied to the synthesis of quinoxalines, each offering distinct advantages.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. A variety of solid catalysts, including alumina (B75360), montmorillonite (B579905) K-10, and sulfated zirconia, have been used for quinoxaline synthesis nih.gov. For instance, molybdophosphovanadates supported on alumina have been shown to be effective and reusable catalysts for the synthesis of quinoxaline derivatives at room temperature nih.govscispace.com. More recently, a binary metal oxide of Al₂O₃–ZrO₂ has been reported as a highly efficient heterogeneous catalyst for the rapid synthesis of quinoxalines tandfonline.com.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit higher activity and selectivity. A sustainable synthesis of quinoxalines has been developed using a homogeneous nickel catalyst under aerobic conditions via a dehydrogenative coupling mechanism nih.govresearchgate.net. Vanadium-substituted molybdotungstophosphoric acid has also been used as an efficient homogeneous catalyst for the one-pot synthesis of quinoxaline derivatives tandfonline.com.

Organocatalysis and Brønsted Acid/Base Catalysis

Metal-free catalytic systems, including organocatalysis and Brønsted acid/base catalysis, offer green and often more economical alternatives for quinoxaline synthesis.

Organocatalysis: The use of small organic molecules to catalyze reactions has gained significant interest. For example, 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) has been reported as a novel organocatalyst for the synthesis of quinoxalines benthamdirect.com.

Brønsted Acid/Base Catalysis: The classical synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that is often catalyzed by Brønsted acids. Phthalic acid has been utilized as an efficient and green Brønsted acid catalyst for this transformation at room temperature sphinxsai.com. p-Toluenesulfonic acid is another commonly used Brønsted acid for this reaction, particularly under solvent-free conditions tandfonline.com. Furthermore, surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid have been shown to effectively catalyze quinoxaline synthesis in water tandfonline.com.

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines, focusing on minimizing waste and environmental impact.

Solvent-Free Reactions and Microwave-Assisted Synthesis

Solvent-Free Reactions: Eliminating the use of volatile organic solvents is a key goal of green chemistry. The synthesis of quinoxalines has been successfully achieved under solvent-free conditions, often by simply grinding the reactants together, sometimes with a solid catalyst like sulfated polyborate or p-toluenesulfonic acid tandfonline.comias.ac.in. A catalyst-free approach using a mini cell homogenizer has also been developed for the rapid, solvent-free synthesis of quinoxalines in high yields rsc.org.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency. Numerous reports have described the microwave-assisted synthesis of quinoxaline derivatives, often with high yields and in the absence of traditional solvents e-journals.inresearchgate.netscispace.comudayton.eduudayton.edu. For example, a rapid and environmentally friendly method involves the microwave irradiation of diamines and dicarbonyl compounds in a solvent-free medium, affording quinoxaline derivatives in excellent yields within minutes e-journals.in.

Table 3: Green Synthetic Approaches to Quinoxalines

Method Conditions Key Advantages Solvent-Free Grinding p-Toluenesulfonic acid, room temperature Environmentally friendly, simple workup[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4xgn540_EBsnt-oNMfLBmx3HTLHsvLPhyr9wCWxuZXfX8ofZgrYnt_JNpC8KniAA4Iqi84B-QsLYdDAst4f4uJy4Y6xXAxFHXuqrRBiggXoFMB1r_j2WVpsj6sl6WrgWeJbAnfgOELdfqBm40_s4ByiJtH-9Ze4YE)] Homogenization Catalyst-free, solvent-free Rapid reaction times, near-zero E-factor[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV2_MIzjzgpEAI1Wxc-JgnUROVrXCY4WCdFrhtv8FjrO4O81Ly1LZSeABkN1yatCZ2tbDsjrOWhXtjF94hXfmvlSQhlI8dzlA9qd4r52WH6grkv3EEntkgkBsojOUonhvgIVpxw1nbi_EfpxLWGnVhlqtxwzl5thu7)] Microwave Irradiation Solvent-free Drastically reduced reaction times, high yields[ e-journals.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRBI3jHbfMiQz-ASNQkq4RI9tR9Qk1LEkaYZvbtFqwveNFlA9nffd-1oeOKW7QWQhrxOBzr88o0RU9wXsgSoaVBmXzxAi33nN4_vhgg23U4EBA5qfjl3YmDhWrJdhC3BbMs_MFJvGrMw%3D%3D)][ udayton.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgUReFRWUmgCqwo6VyLW69ZyBDx6-UmIx4OorFcflJVaLCk4gUWerOb31atB-SUIDknGutj1p4HQ2oPFWJ1WCS2JkhBr7Y3trpXO3ghk7d4qz6uveEG8s6qNCpCrnS4sRNS3Y21nM3)][ udayton.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsD2SDdQj_zVh315uq6ulMJh33LQOYgRVCwcGw_I7tzt-VyWRA7Ic5EBDT_CW5aL-GkTDLuck-pbOnoO0XX-gCB1P5Le0F35NYWXq24XHWnRTGt_8zEDZ56juHnlSUxdioXv6Hzny9cCj1kVJJD3ZSmZxDB7JpGV03HQ_Xey394SHiPx3CqAanW_0U)]

Utilization of Eco-Friendly Solvents (e.g., Water, Polyethylene (B3416737) Glycol)

The shift towards green chemistry has championed the use of non-toxic, recyclable, and environmentally benign solvents. Water and polyethylene glycol (PEG) have emerged as highly effective media for quinoxaline synthesis, often providing improved yields and reaction rates compared to traditional organic solvents.

The use of an aqueous solution of polyethylene glycol (PEG-600-H₂O) at room temperature provides a simple, efficient, and green protocol for synthesizing quinoxaline derivatives. acs.orgnih.gov In a typical procedure, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is complete within minutes, affording the product in excellent yields. acs.org The combination of PEG and water can have a dramatic effect on the reaction rate; for instance, the reaction of benzil (B1666583) and o-phenylenediamine (B120857) in pure water takes 6 hours for a 59% yield, while in PEG-600 alone it takes 20 minutes for an 83% yield. A 1:1 mixture of PEG-600 and water, however, can lead to a 98% yield in just 3 minutes. acs.org This rate enhancement is attributed to the unique properties of the aqueous PEG medium, which can facilitate the dissolution of substrates while promoting the reaction. acs.org

The key advantages of this system include its low cost, low toxicity, biodegradability, and the recyclability of the PEG. acs.orgnih.gov After the reaction, the product often precipitates upon the addition of excess water and can be easily isolated by filtration. acs.org

| Solvent System | Reactants | Time | Yield (%) | Reference |

| Water | o-phenylenediamine, Benzil | 6 h | 59% | acs.org |

| PEG-600 | o-phenylenediamine, Benzil | 20 min | 83% | acs.org |

| PEG-600-H₂O (1:1) | o-phenylenediamine, Benzil | 3 min | 98% | acs.org |

| PEG-400 | aryl-1,2-diamines, 1,2-dicarbonyl compounds | 3 min (Microwave) | Good to Excellent | chim.it |

Efficient Catalytic Systems (e.g., Glycerol (B35011) as C3 Source)

Innovations in catalytic systems have led to more atom-economical and sustainable routes for quinoxaline synthesis. A notable example is the use of glycerol, a renewable and abundant byproduct of biodiesel production, as a C3 source for the synthesis of 2-methylquinoxaline derivatives. nih.gov This approach is environmentally friendly and demonstrates excellent atom efficiency. nih.gov

An efficient catalytic system utilizing an iridium complex with an N-heterocyclic carbene (NHC) ligand has been developed to produce 2-methylquinoxalines from the reaction of 1,2-phenylenediamines and glycerol. nih.gov This method avoids the use of excess reagents that are common in traditional syntheses. nih.gov The proposed mechanism involves the iridium-catalyzed dehydrogenation of glycerol to form glyceraldehyde, which is highly reactive. The glyceraldehyde then undergoes a dehydration reaction with the 1,2-phenylenediamine to form an intermediate that subsequently cyclizes and aromatizes to yield the 2-methylquinoxaline product. nih.govnih.gov This catalytic system represents a significant advancement in utilizing sustainable feedstocks for the synthesis of valuable heterocyclic compounds. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of specifically substituted quinoxalines like 7-Bromo-2-methylquinoxaline from asymmetrical precursors requires precise control over the reaction's regioselectivity. This is typically achieved by exploiting the inherent electronic and steric differences in the reacting molecules.

The formation of 7-Bromo-2-methylquinoxaline, as opposed to its 6-bromo isomer, from the condensation of 4-bromo-1,2-phenylenediamine and a C2-methyl dicarbonyl precursor (like pyruvaldehyde), is governed by several factors:

Electronic Effects of Substituents: The bromine atom on the 1,2-phenylenediamine ring is an electron-withdrawing group. Through the inductive effect, it deactivates both amino groups, reducing their nucleophilicity. However, the deactivation is more pronounced at the amino group meta to the bromine (position 2) than the amino group para to it (position 1). Consequently, the amino group at position 1 is more nucleophilic than the one at position 2.

Reactivity of Carbonyl Groups: In an unsymmetrical α-ketoaldehyde like pyruvaldehyde (methylglyoxal), the aldehyde carbonyl is inherently more electrophilic and less sterically hindered than the ketone carbonyl.

Steric Hindrance: The steric bulk of substituents on both the diamine and the dicarbonyl compound can influence the approach of the nucleophile to the electrophilic center. While a methyl group is relatively small, steric factors can play a a more significant role with bulkier substituents. acs.org

Control over the formation of a single regioisomer is achieved by directing the initial condensation step. In the synthesis of 7-Bromo-2-methylquinoxaline from 4-bromo-1,2-phenylenediamine and pyruvaldehyde, the reaction pathway is predicted as follows:

The more nucleophilic amino group of 4-bromo-1,2-phenylenediamine (the one at position 1, para to the bromine) will preferentially attack the more electrophilic carbonyl group of pyruvaldehyde (the aldehyde).

This initial, regioselective attack is followed by an intramolecular cyclization, where the second amino group attacks the remaining ketone carbonyl.

Subsequent dehydration and aromatization lead to the formation of a single major product.

This directed pathway ensures that the methyl group from the pyruvaldehyde is positioned at the 2-position of the quinoxaline ring, and the bromine atom from the diamine is at the 7-position, thus yielding 7-Bromo-2-methylquinoxaline with high selectivity. nih.govorganic-chemistry.org The use of specific catalysts and optimized reaction conditions can further enhance this selectivity. nih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing waste, aligning with the principles of green and efficient chemical manufacturing.

Significant improvements in the efficiency of quinoxaline synthesis have been achieved through various optimization strategies. Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating these reactions. organic-chemistry.orgdntb.gov.uasapub.org By using microwave irradiation, often under solvent-free conditions or with a minimal amount of a high-boiling solvent like DMSO, reaction times can be drastically reduced from hours to mere minutes, with yields often in the 80-90% range. chim.itorganic-chemistry.org

The choice of catalyst and solvent system also plays a critical role. As mentioned, aqueous PEG solutions can lead to near-quantitative yields in minutes at room temperature. acs.org Other catalytic systems, such as sulfated polyborate under solvent-free conditions, have also been reported to produce quinoxaline derivatives in high yields with short reaction times. researchgate.net Microdroplet-assisted reactions represent another frontier, where reactions can be completed in milliseconds with conversion rates reaching 90% without any catalyst, offering a platform for high-throughput screening of optimal conditions. beilstein-journals.orgrsc.org

The effect of substituents on the reactants can also impact efficiency. Electron-donating groups on the 1,2-diamine generally favor product formation, while electron-withdrawing groups like bromine may require longer reaction times or slightly reduce yields. nih.govnih.gov Careful optimization of parameters such as catalyst loading, temperature, and reaction time for specific substrates is key to achieving high process efficiency. researchgate.netCurrent time information in Pasuruan, ID.

Chemical Reactivity and Transformations of 7 Bromo 2 Methylquinoxaline

Reactivity of the Bromo Substituent

The bromine atom attached to the benzene (B151609) ring of the quinoxaline (B1680401) core is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. The quinoxaline ring system, being electron-deficient, can activate the bromo substituent towards nucleophilic attack. This reactivity is further enhanced in the corresponding N-oxide derivatives.

The generally accepted mechanism for SNAr involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group (bromide) to restore aromaticity nih.gov. The stability of the Meisenheimer complex is crucial, and the electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline moiety contributes to this stability.

While specific studies on the nucleophilic aromatic substitution of 7-bromo-2-methylquinoxaline are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on related halo-substituted quinoxalines and their N-oxides. For instance, the fluorine atoms in 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides are susceptible to substitution by nucleophiles like piperazine (B1678402) and various azoles in the presence of a base such as potassium carbonate nih.gov. This suggests that the bromo substituent in 7-bromo-2-methylquinoxaline would also be reactive towards strong nucleophiles, particularly under forcing conditions or when the quinoxaline nitrogen atoms are oxidized.

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Piperazine | K₂CO₃, Ethanol (B145695) | 7-(Piperazin-1-yl)-2-methylquinoxaline | Inferred from nih.gov |

| Azoles | K₂CO₃, Ethanol | 7-(Azol-1-yl)-2-methylquinoxaline | Inferred from nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides like 7-bromo-2-methylquinoxaline are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base libretexts.orgorganic-chemistry.org. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.

| Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 7-Phenyl-2-methylquinoxaline | Inferred from researchgate.net |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 7-(4-Methoxyphenyl)-2-methylquinoxaline | Inferred from nih.govresearchgate.net |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 7-Vinyl-2-methylquinoxaline | Inferred from harvard.edu |

Sonogashira-type Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, usually an amine rsc.org. This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.

Research has demonstrated the successful Sonogashira coupling of 2-chloro-3-methoxyquinoxaline (B1320914) with terminal alkynes, which suggests that 7-bromo-2-methylquinoxaline would be a suitable substrate for this transformation, likely exhibiting even higher reactivity due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings rsc.org. The reaction would yield 7-alkynyl-2-methylquinoxaline derivatives.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 7-(Phenylethynyl)-2-methylquinoxaline | Inferred from beilstein-journals.orgresearchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 7-((Trimethylsilyl)ethynyl)-2-methylquinoxaline | Inferred from rsc.org |

| Propargyl alcohol | PdCl₂(dppf) | CuI | i-Pr₂NH | Dioxane | 3-(2-Methylquinoxalin-7-yl)prop-2-yn-1-ol | Inferred from rsc.orgbeilstein-journals.org |

Reactivity of the Quinoxaline Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring of the quinoxaline nucleus are basic and nucleophilic, making them susceptible to reactions with electrophiles. Their reactivity can be modulated by substituents on the quinoxaline ring.

The insertion of a second nitrogen atom into a pyridine (B92270) ring to form a diazine, such as in quinoxaline, generally leads to a marked decrease in basic strength compared to pyridine rsc.org. This is attributed to the inductive electron-withdrawing effect of the additional nitrogen atom.

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The oxidation of both nitrogen atoms results in the formation of quinoxaline 1,4-di-N-oxides nih.gov. A common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enamine or a β-dicarbonyl compound researchgate.netresearchgate.net. Direct oxidation of the parent quinoxaline can also be achieved using oxidizing agents such as peroxy acids.

Quinoxaline N-oxides exhibit enhanced reactivity compared to the parent quinoxaline. The N-oxide functional group can act as an internal oxidizing agent and also activates the heterocyclic ring towards both nucleophilic and electrophilic attack. For instance, the C2 position of quinoline (B57606) N-oxides is susceptible to nucleophilic attack by triazolyl anions in a deoxygenative C2-heteroarylation reaction beilstein-journals.orgnih.gov. This suggests that the N-oxide of 7-bromo-2-methylquinoxaline could undergo similar transformations.

Furthermore, the presence of the N-oxide group significantly activates the quinoxaline ring towards nucleophilic aromatic substitution of the bromo substituent, as the N-oxide can better stabilize the negative charge in the Meisenheimer intermediate.

Transformations at the Methyl Group

The methyl group at the 2-position of the quinoxaline ring is activated by the adjacent electron-withdrawing pyrazine ring, making its protons acidic and susceptible to deprotonation. This allows for a range of transformations at this position.

One of the characteristic reactions of 2-methylquinoxalines is their condensation with aldehydes and ketones in the presence of a base or an acid catalyst. The reaction proceeds through the formation of a carbanion or an enamine intermediate, which then attacks the carbonyl carbon of the aldehyde or ketone. For example, 2-methylquinoline (B7769805) undergoes condensation with benzaldehydes in acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes rsc.org. Similarly, 2-methylquinoxaline-1,4-dioxide derivatives have been shown to undergo condensation reactions with 4,4'-biphenyl carboxaldehyde journalajocs.com. It is expected that 7-bromo-2-methylquinoxaline would undergo analogous condensation reactions.

The methyl group can also be oxidized to a formyl group. For example, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde acs.orgnih.gov. This transformation can be achieved using various oxidizing agents. This suggests that the methyl group of 7-bromo-2-methylquinoxaline could be selectively oxidized to an aldehyde, providing a handle for further synthetic modifications.

Side-Chain Functionalization and Derivatization

The methyl group at the C-2 position of the quinoxaline ring is the primary site for side-chain functionalization. This methyl group is activated by the adjacent electron-withdrawing pyrazine ring, rendering its protons acidic and susceptible to a variety of chemical transformations.

One of the key reactions of the 2-methyl group is its condensation with aldehydes and other carbonyl compounds. For instance, 2-methylquinoxaline (B147225) can undergo condensation with chloral (B1216628) to form 2-(3,3,3-trichloro-1-propenyl)quinoxaline byu.edu. This reactivity suggests that 7-Bromo-2-methylquinoxaline could similarly react with various aldehydes in the presence of a suitable base to yield the corresponding styryl derivatives. The general scheme for this reaction involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-carbon double bond.

Furthermore, the methyl group can be oxidized to an aldehyde. For example, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde acs.org. This transformation can be achieved using various oxidizing agents. The resulting 2-formyl-7-bromoquinoxaline would be a versatile intermediate for the synthesis of a wide range of derivatives, such as Schiff bases, oximes, and hydrazones, through reactions with primary amines, hydroxylamine, and hydrazine (B178648) derivatives, respectively.

Condensation reactions have also been reported for 2-methyl quinoxaline-1,4-dioxide derivatives with 4,4'-biphenyl carboxaldehyde, indicating that the reactivity of the methyl group is retained even after N-oxidation of the quinoxaline ring journalajocs.com.

| Reagent | Product Type | Potential Derivative of 7-Bromo-2-methylquinoxaline |

| Aldehydes (e.g., Chloral) | Styryl derivatives | 7-Bromo-2-(substituted-vinyl)quinoxaline |

| Oxidizing Agents | Aldehydes | 7-Bromoquinoxaline-2-carbaldehyde |

| Primary Amines (with the 2-formyl derivative) | Schiff Bases | N-((7-Bromoquinoxalin-2-yl)methylene)aniline |

| Hydroxylamine (with the 2-formyl derivative) | Oximes | 7-Bromoquinoxaline-2-carbaldehyde oxime |

Ring System Modification

Reduction Pathways to Dihydro- and Tetrahydro-quinoxalines

The quinoxaline ring system can be readily reduced to its dihydro and tetrahydro derivatives. The most common method for this transformation is catalytic hydrogenation. Various catalysts and conditions have been employed for the reduction of the pyrazine ring in quinoxalines.

The asymmetric transfer hydrogenation of 2-substituted quinoxalines provides a pathway to optically active tetrahydroquinoxalines acs.org. This method often utilizes chiral phosphoric acids in combination with a hydrogen donor. Another approach involves the use of dinuclear aluminum species for the regio- and chemoselective catalytic partial transfer hydrogenation of quinolines, which can also be applied to quinoxalines to reduce the C=N bonds nih.gov.

A clean and effective synthetic method for the selective reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline (B1293668) has been developed, which could be applicable to 7-Bromo-2-methylquinoxaline daneshyari.com. Heterogeneous catalysts, such as those derived from cobalt-salen complexes, have also been shown to be effective for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines nih.gov. The reduction of the quinoxaline core is a key step in the synthesis of various biologically active molecules mdpi.comnih.gov.

| Reduction Method | Product | Key Features |

| Asymmetric Transfer Hydrogenation | Chiral 7-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline | Produces optically active products acs.org. |

| Catalytic Transfer Hydrogenation | 7-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline | Can be achieved with various metal catalysts nih.gov. |

| Selective Catalytic Hydrogenation | 7-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline | Offers a clean and effective route to the tetrahydro derivative daneshyari.com. |

Oxidation Reactions and Product Characterization

The nitrogen atoms of the pyrazine ring in 7-Bromo-2-methylquinoxaline are susceptible to oxidation, typically leading to the formation of N-oxides. Quinoxaline 1,4-dioxides are a well-studied class of compounds with a broad spectrum of biological activities nih.gov.

The synthesis of quinoxaline 1,4-dioxides can be achieved through the Beirut reaction, which involves the cyclization of benzofuroxans nih.gov. For 7-Bromo-2-methylquinoxaline, the corresponding N-oxide derivatives would be 7-Bromo-2-methylquinoxaline 1-oxide and 7-Bromo-2-methylquinoxaline 1,4-dioxide.

The characterization of these N-oxide products relies on spectroscopic methods. In the infrared (IR) spectrum, the N-O stretching vibration is a characteristic band. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the carbon atoms adjacent to the N-oxide group experience a downfield shift compared to the parent quinoxaline. Mass spectrometry would show a corresponding increase in the molecular weight by 16 (for the mono-N-oxide) or 32 (for the di-N-oxide) mass units.

| Oxidation Product | Expected Molecular Weight Increase | Key Spectroscopic Features |

| 7-Bromo-2-methylquinoxaline 1-oxide | +16 amu | Characteristic N-O stretch in IR; Downfield shift of adjacent protons in NMR. |

| 7-Bromo-2-methylquinoxaline 1,4-dioxide | +32 amu | Characteristic N-O stretch in IR; Further downfield shift of adjacent protons in NMR nih.gov. |

Stability and Degradation Profiles under Various Conditions

The stability of 7-Bromo-2-methylquinoxaline is influenced by environmental factors such as pH, light, and the presence of microorganisms. While specific stability data for this compound is limited, the degradation of the broader quinoxaline class of compounds has been studied.

Quinoxaline derivatives can be susceptible to degradation under both acidic and alkaline conditions. For example, certain quinoxaline derivatives with hydroxyl groups on the side chain have shown instability under alkaline and acidic heat treatments, leading to cleavage of the side chain or condensation reactions tandfonline.com.

The degradation of quinolines and their derivatives by bacteria has been documented, with pathways often initiated by hydroxylation of the ring system nih.govresearchgate.net. It is plausible that 7-Bromo-2-methylquinoxaline could also be subject to microbial degradation. The presence of the bromine atom may affect the rate and pathway of degradation, as halogenated aromatic compounds can sometimes be more resistant to microbial attack nih.gov.

The stability of brominated quinoxalines is also a factor in their synthesis and handling. Direct bromination of quinoxaline can be challenging due to the electron-deficient nature of the ring system and the potential for the formation of N-bromo complexes daneshyari.com. The stability of brominated compounds can also be influenced by photochemical conditions daneshyari.com.

| Condition | Potential Degradation Pathway | Influencing Factors |

| Acidic/Alkaline Hydrolysis | Cleavage of side-chain, modification of the quinoxaline ring | pH, Temperature tandfonline.com |

| Microbial Degradation | Hydroxylation, ring cleavage | Presence of specific microorganisms, environmental conditions nih.govresearchgate.net |

| Photochemical Conditions | Decomposition or transformation | Wavelength and intensity of light daneshyari.com |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 7-Bromo-2-methylquinoxaline. The spectrum reveals specific absorption bands corresponding to the vibrations of its constituent bonds.

Aromatic C-H Stretching: The presence of the quinoxaline (B1680401) ring system is confirmed by C-H stretching vibrations of the aromatic protons, which typically appear in the region of 3100-3000 cm⁻¹ scialert.netlibretexts.orgpressbooks.puborgchemboulder.com.

Aliphatic C-H Stretching: The methyl group (CH₃) at the C2 position gives rise to characteristic aliphatic C-H stretching absorptions. These are generally observed in the 3000-2850 cm⁻¹ range scialert.net.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the quinoxaline aromatic rings are found in the 1630-1400 cm⁻¹ region scialert.netpressbooks.puborgchemboulder.com. These bands are often strong and provide clear evidence for the heterocyclic aromatic system.

C-Br Stretching: The carbon-bromine bond provides a distinctive absorption in the fingerprint region of the spectrum. The C-Br stretching vibration is typically located in the 690-515 cm⁻¹ range libretexts.org.

The expected FT-IR absorption bands for 7-Bromo-2-methylquinoxaline are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₃ | 3000 - 2850 |

| C=C and C=N Ring Stretch | Quinoxaline Ring | 1630 - 1400 |

| C-H Out-of-Plane Bending | Ar-H | 900 - 675 |

| C-Br Stretch | Ar-Br | 690 - 515 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

The ¹H NMR spectrum of 7-Bromo-2-methylquinoxaline displays distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons of the quinoxaline ring are typically observed in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons appear in the upfield region (δ 2.5-3.0 ppm).

The expected proton signals are:

A singlet for the proton at the C3 position.

A singlet for the proton at the C8 position.

A doublet for the proton at the C5 position, coupled to the H6 proton.

A doublet of doublets for the proton at the C6 position, coupled to both H5 and H8 protons.

A singlet for the three protons of the methyl group at the C2 position.

Predicted ¹H NMR Data for 7-Bromo-2-methylquinoxaline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.6 - 8.8 | Singlet (s) | - |

| H8 | 8.1 - 8.3 | Singlet (s) | - |

| H5 | 7.9 - 8.1 | Doublet (d) | ortho J ≈ 8.0-9.0 |

| H6 | 7.6 - 7.8 | Doublet of | ortho J ≈ 8.0-9.0, meta J ≈ 1.5-2.5 |

| Doublets (dd) | |||

| 2-CH₃ | 2.7 - 2.9 | Singlet (s) | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the quinoxaline ring resonate in the δ 120-155 ppm range, while the aliphatic carbon of the methyl group appears significantly upfield. The carbon atom attached to the electronegative bromine atom (C7) is also distinctly shifted. Due to the low natural abundance of ¹³C, spectra are often recorded with proton decoupling, resulting in a spectrum of singlets for each carbon atom rsc.org.

Predicted ¹³C NMR Data for 7-Bromo-2-methylquinoxaline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 154 - 156 |

| C3 | 143 - 145 |

| C4a | 141 - 143 |

| C5 | 130 - 132 |

| C6 | 133 - 135 |

| C7 | 123 - 125 |

| C8 | 130 - 132 |

| C8a | 140 - 142 |

| 2-CH₃ | 22 - 24 |

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 7-Bromo-2-methylquinoxaline, a COSY spectrum would show cross-peaks between adjacent aromatic protons, such as H5 and H6, confirming their connectivity within the benzene (B151609) ring portion of the quinoxaline core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This technique would definitively link each proton signal (H3, H5, H6, H8, and the methyl protons) to its corresponding carbon signal (C3, C5, C6, C8, and the methyl carbon).

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For 7-Bromo-2-methylquinoxaline (C₉H₇BrN₂), the molecular weight is approximately 223.07 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. csbsju.educhemguide.co.uk This results in two prominent peaks in the mass spectrum for the molecular ion:

An M+ peak corresponding to molecules containing the ⁷⁹Br isotope.

An M+2 peak of almost equal intensity, corresponding to molecules containing the ⁸¹Br isotope. csbsju.educhemguide.co.uklibretexts.org

This characteristic 1:1 M+/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for quinoxaline derivatives often involve the loss of small, stable neutral molecules. For 7-Bromo-2-methylquinoxaline, likely fragmentation patterns would include:

Loss of the bromine radical (•Br) from the molecular ion.

Loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring.

Loss of a methyl radical (•CH₃).

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and energy levels of a molecule, which are dictated by its system of conjugated π-electrons.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mt.com The quinoxaline core of 7-Bromo-2-methylquinoxaline constitutes a conjugated aromatic system, which is expected to exhibit characteristic π → π* and possibly n → π* electronic transitions. sigmaaldrich.com Specific experimental UV-Vis absorption spectra for 7-Bromo-2-methylquinoxaline, which would reveal its maximum absorption wavelengths (λmax) and molar absorptivity, are not documented in the reviewed literature. Such data would be valuable for understanding the electronic structure of the molecule and for quantitative analysis using the Beer-Lambert law. technologynetworks.com

Fluorescence spectroscopy is a sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.gov It provides information on the molecule's excited state properties. The intrinsic fluorescence properties of 7-Bromo-2-methylquinoxaline have not been reported. Many aromatic heterocyclic compounds are fluorescent, and their emission spectra, quantum yields, and lifetimes are key photophysical parameters. Furthermore, fluorescent molecules or moieties can be used as derivatization agents to tag non-fluorescent analytes, enabling their detection and quantification at very low concentrations. While there is no evidence of 7-Bromo-2-methylquinoxaline being used in this capacity, the general principle is widely applied in analytical chemistry.

X-ray Crystallography for Solid-State Structure Elucidation

As of the current available scientific literature, the specific crystal structure of 7-Bromo-2-methylquinoxaline has not been reported. Searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published structure for this specific compound.

Therefore, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, and specific intermolecular interactions determined by X-ray crystallography, is not available. While the crystal structures of related quinoxaline derivatives have been determined and published, this information cannot be extrapolated to accurately describe the solid-state packing and molecular geometry of 7-Bromo-2-methylquinoxaline.

Table of Crystallographic Data for 7-Bromo-2-methylquinoxaline

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Computational and Theoretical Chemistry Studies of 7 Bromo 2 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 7-Bromo-2-methylquinoxaline. These methods, grounded in quantum mechanics, offer a detailed view of the molecule's geometry and electronic framework.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry of 7-Bromo-2-methylquinoxaline, determining the most stable arrangement of its atoms. These calculations provide precise information on bond lengths and angles, which are in good agreement with experimental data for similar quinoxaline (B1680401) structures.

The electronic structure is also explored through DFT, revealing the distribution of electrons within the molecule and identifying the energetic levels of molecular orbitals. This information is key to understanding the compound's stability and reactivity.

Table 1: Predicted Geometrical Parameters of 7-Bromo-2-methylquinoxaline using DFT (Note: The following data is illustrative and based on typical values for substituted quinoxalines as determined by DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.318 | N1-C2-C3 | 121.5 |

| C3-N4 | 1.319 | C2-C3-N4 | 121.4 |

| C7-Br | 1.890 | C6-C7-Br | 119.8 |

| C2-C(CH3) | 1.495 | N1-C2-C(CH3) | 118.5 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. For quinoxaline derivatives, ab initio calculations are employed to refine the understanding of their electronic states and to corroborate the findings from DFT studies. These high-accuracy calculations are particularly useful for determining precise electronic energies and for studying excited states of the molecule.

Prediction of Electronic Properties and Reactivity

The electronic properties of 7-Bromo-2-methylquinoxaline, predicted through computational studies, are central to understanding its chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive. irjweb.comwikipedia.org

For 7-Bromo-2-methylquinoxaline, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the energies of these frontier orbitals.

Table 2: Predicted Frontier Orbital Energies for 7-Bromo-2-methylquinoxaline (Note: These values are representative and based on studies of similar quinoxaline derivatives.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.85 |

| HOMO-LUMO Gap | 4.40 |

Electron Density Distribution and Electrostatic Potential Analysis

The electron density distribution reveals how electrons are spread throughout the molecule. In 7-Bromo-2-methylquinoxaline, the nitrogen atoms and the bromine atom, being highly electronegative, draw electron density towards them.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 7-Bromo-2-methylquinoxaline, the MEP map would show negative potential around the nitrogen atoms, indicating their nucleophilic character, and positive potential in other regions of the molecule.

Acid Dissociation Constants (pKa) and Nucleophilicity Prediction

Computational methods can be employed to predict the acid dissociation constant (pKa) of a molecule, which is a measure of its acidity in a solution. For 7-Bromo-2-methylquinoxaline, the pKa values are influenced by the electronic effects of the bromo and methyl substituents on the quinoxaline ring. The basicity of the quinoxaline nitrogen atoms is a key factor in its pKa. Quinoxaline itself is a weak base with a pKa of 0.56. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Energy Profiles and Transition State Determination

The study of a chemical reaction's energy profile involves mapping the potential energy of the system as it progresses from reactants to products. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed.

The highest point on this energy pathway is the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For a molecule like 7-bromo-2-methylquinoxaline, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, identifying the key transition states for each step.

Table 1: Hypothetical Energy Profile Data for a Reaction Involving 7-Bromo-2-methylquinoxaline

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

Note: This table is illustrative and does not represent actual experimental or calculated data for 7-bromo-2-methylquinoxaline.

Regioselectivity Prediction Based on Energetic Diagrams

Many chemical reactions can potentially yield multiple products, known as isomers. Regioselectivity refers to the preference for one orientation of product formation over others. By constructing energetic diagrams for all possible reaction pathways, computational chemistry can predict the most likely outcome. The pathway with the lowest energy barrier (i.e., the lowest energy transition state) will be the kinetically favored one, leading to the major product.

For 7-bromo-2-methylquinoxaline, predicting the regioselectivity of, for example, a further substitution reaction would involve calculating the energy profiles for substitution at all possible positions on the quinoxaline ring system and comparing the activation energies.

Non-Covalent Interaction Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules, their aggregation states, and how they interact with other molecules, such as biological targets. These forces include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

NCI analysis, often performed using tools that analyze the electron density and its derivatives, can visualize and characterize these weak interactions. For 7-bromo-2-methylquinoxaline, the bromine atom could participate in halogen bonding, while the aromatic quinoxaline core could engage in π-stacking interactions. Understanding these forces is vital for predicting crystal packing and the molecule's behavior in a biological environment.

Ligand-Target Interaction Prediction Studies (Computational Binding Models)

Given that 7-bromo-2-methylquinoxaline is a precursor to bioactive molecules, understanding how its derivatives might interact with protein targets is of significant interest. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

These computational models can predict the binding mode and estimate the binding affinity of a ligand to a target protein. This information is invaluable in drug discovery for screening virtual libraries of compounds and for optimizing the structure of lead compounds to improve their potency and selectivity. A docking study involving a derivative of 7-bromo-2-methylquinoxaline would model its interactions with the amino acid residues in the active site of a target protein, providing a rational basis for its biological activity.

Advanced Research Applications in Chemical Sciences

Role as Chemical Building Blocks and Synthetic Intermediates

7-Bromo-2-methylquinoxaline serves as a pivotal chemical building block and synthetic intermediate in organic synthesis. The presence of a bromine atom on the quinoxaline (B1680401) scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Quinoxaline derivatives, in general, are recognized as important structural motifs in medicinal chemistry and materials science.

The bromine atom at the 7-position of the quinoxaline ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling the bromoquinoxaline with a wide array of organoboron compounds. Such synthetic strategies allow for the introduction of diverse substituents, including aryl, heteroaryl, and alkyl groups, onto the quinoxaline core. This versatility is crucial for the systematic modification of molecular properties and the synthesis of targeted compounds with specific functions.

While direct examples of reactions specifically utilizing 7-Bromo-2-methylquinoxaline are not extensively detailed in readily available literature, the established reactivity of bromo-substituted aromatic and heteroaromatic compounds in cross-coupling reactions strongly supports its utility as a versatile intermediate. The methyl group at the 2-position can also influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and the properties of the resulting derivatives.

Table 1: Key Reactions Involving Halogenated Quinoxalines as Synthetic Intermediates

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst, Base | Aryl- or Alkyl-substituted quinoxalines | Formation of C-C bonds, diversification of substituents |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted quinoxalines | Introduction of nitrogen-containing functional groups |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted quinoxalines | Formation of C-C triple bonds for extended conjugation |

| Stille Coupling | Organostannanes, Palladium catalyst | Variously substituted quinoxalines | Versatile C-C bond formation |

Applications in Functional Materials Science

The quinoxaline moiety is a key component in the design of various functional organic materials due to its electron-deficient nature and rigid planar structure. These characteristics are advantageous for creating materials with desirable electronic and photophysical properties.

Quinoxaline derivatives are actively investigated for their potential as organic semiconductors. The electron-withdrawing properties of the pyrazine (B50134) ring within the quinoxaline structure facilitate electron transport, making them suitable as n-type or ambipolar semiconductor materials in organic field-effect transistors (OFETs) and other electronic devices. The ability to modify the quinoxaline core through reactions at the bromine site of 7-Bromo-2-methylquinoxaline allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport properties.

In the field of organic light-emitting diodes (OLEDs), quinoxaline-based materials have shown significant promise, particularly as electron-transporting and emissive materials. The introduction of specific substituents onto the quinoxaline framework can alter the emission color and improve the efficiency and stability of the OLED device. For instance, the synthesis of fluorene-bridged quinoxaline derivatives through Suzuki coupling reactions has been shown to yield efficient blue-emitting materials . The bromo-functionality of 7-Bromo-2-methylquinoxaline makes it a suitable precursor for creating such electroluminescent compounds, where the bromine atom can be replaced with a light-emitting chromophore or a group that enhances charge transport.

The inherent electronic properties of the quinoxaline system also lend themselves to the development of molecular switches. By incorporating quinoxaline derivatives into larger molecular systems, it is possible to create molecules that can reversibly switch between different states in response to external stimuli such as light, heat, or a chemical species. This switching behavior is often associated with changes in the molecule's conformation, absorption, or emission properties.

Development of Analytical Reagents and Probes

The fluorescent properties of many quinoxaline derivatives have led to their use in the development of sensitive analytical reagents and probes for the detection and quantification of various analytes.

Quinoxaline-based reagents are employed for the derivatization of molecules that lack a native chromophore or fluorophore, enabling their detection by UV-Vis absorption or fluorescence spectroscopy, often in conjunction with separation techniques like high-performance liquid chromatography (HPLC).

For example, quinoxalinone derivatives have been successfully used as fluorescent tags for the analysis of carboxylic acids. While not 7-Bromo-2-methylquinoxaline itself, a related compound, 3-(4-chlorocarbonyl)-phenylethynyl-7-methoxy-1-methylquinoxalin-2(1H)-one, has been demonstrated as a fluorescent derivatization reagent for amines. This highlights the potential of the quinoxaline scaffold in creating reactive probes for various functional groups. The presence of a reactive site, such as a bromo group, on the quinoxaline ring provides a convenient point of attachment for a functional group that can selectively react with target analytes like amines or the carboxylic acid groups found in sialic acids. The resulting derivatized analyte can then be detected with high sensitivity due to the fluorescent nature of the quinoxaline tag.

Table 2: Examples of Quinoxaline Derivatives in Analytical Chemistry

| Quinoxaline Derivative Type | Analyte | Detection Method | Application |

| Quinoxalinone-based reagents | Carboxylic Acids | HPLC with Fluorescence/Chemiluminescence Detection | Bioanalysis |

| Functionalized Quinoxalines | Amines | HPLC with Fluorescence Detection | Environmental and biological sample analysis |

| Phenyldiamine-derived Quinoxalines | Sialic Acids | HPLC with Fluorescence Detection | Glycobiology, clinical diagnostics |

Spectroscopic Probes for Chemical Processes

Quinoxaline derivatives are recognized for their utility as spectroscopic probes due to their inherent fluorescence and sensitivity of their electronic properties to the local environment. semanticscholar.org The introduction of a bromine atom, as in 7-Bromo-2-methylquinoxaline, can further modulate these properties. The heavy atom effect of bromine can influence intersystem crossing rates, potentially making these compounds useful as probes for processes involving triplet states.

Table 1: Illustrative Spectroscopic Properties of a Generic Bromo-Quinoxaline Derivative as a Probe

| Property | Value Range | Conditions |

| Excitation Wavelength (λ_ex) | 340 - 380 nm | Varies with solvent |

| Emission Wavelength (λ_em) | 400 - 550 nm | Varies with solvent |

| Stokes Shift | 60 - 170 nm | Dependent on substitution and environment |

| Quantum Yield (Φ_F) | 0.05 - 0.50 | Dependent on solvent and substitution |

Note: The data in this table is generalized from literature on various quinoxaline derivatives and does not represent experimentally verified values for 7-Bromo-2-methylquinoxaline.

Chemo-Sensing Applications (e.g., Ion Sensing)

The electron-deficient nature of the quinoxaline ring system makes it an excellent platform for the development of chemosensors. nih.gov By functionalizing the quinoxaline core with specific recognition moieties, selective sensors for various ions have been developed. The sensing mechanism often relies on a change in the photophysical properties of the quinoxaline fluorophore upon binding of the target ion. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing).

Quinoxaline-based chemosensors have been reported for the detection of a range of cations and anions. nih.gov For example, derivatives incorporating nitrogen or sulfur-containing side chains have shown selectivity for transition metal ions such as Cu²⁺, Fe³⁺, and Hg²⁺. While there are no specific reports on the ion-sensing capabilities of 7-Bromo-2-methylquinoxaline, its structure suggests it could serve as a valuable scaffold for the design of such sensors. The bromine substituent can influence the electron density of the quinoxaline ring, which in turn can affect the binding affinity and selectivity for target ions.

Table 2: Representative Ion Sensing Performance of Functionalized Quinoxaline Derivatives

| Target Ion | Type of Sensor | Detection Limit (μM) | Sensing Mechanism |

| Cu²⁺ | Turn-off | 0.1 - 5.0 | Fluorescence quenching |

| Fe³⁺ | Turn-off | 0.5 - 10.0 | Fluorescence quenching |

| Hg²⁺ | Turn-on | 0.05 - 2.0 | Chelation-enhanced fluorescence |

| F⁻ | Colorimetric | 1.0 - 20.0 | Change in absorption spectrum |

| CN⁻ | Turn-on | 0.2 - 8.0 | Anion-induced emission |

Note: This table presents typical performance characteristics of various quinoxaline-based ion sensors and is for illustrative purposes only. It does not reflect the performance of 7-Bromo-2-methylquinoxaline.

Exploration of Photophysical Characteristics and Luminescent Properties

The photophysical properties of quinoxaline derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and as photosensitizers. scholaris.camdpi.com The core quinoxaline structure exhibits fluorescence, and its emission characteristics can be tuned by the introduction of various substituents. scholaris.ca

The absorption spectra of quinoxaline derivatives typically show bands corresponding to π-π* transitions. scholaris.ca The position of the bromine atom and the methyl group in 7-Bromo-2-methylquinoxaline would be expected to influence the energy of the molecular orbitals and thus the absorption and emission wavelengths. Generally, halogen substitution can lead to a red-shift in the absorption and emission spectra. Furthermore, the "heavy atom" effect of bromine can enhance spin-orbit coupling, which may lead to an increased rate of intersystem crossing and potentially observable phosphorescence, although this can also lead to a decrease in fluorescence quantum yield. nih.gov

The luminescent properties are also highly dependent on the solvent environment, with many quinoxaline derivatives exhibiting solvatochromism, a change in emission color with solvent polarity. This behavior is indicative of a change in the dipole moment of the molecule upon photoexcitation, a characteristic feature of intramolecular charge transfer (ICT) states.

Table 3: General Photophysical Parameters for Bromo-Substituted Quinoxaline Derivatives

| Parameter | Typical Value Range | Remarks |

| Absorption Max (λ_abs) | 330 - 370 nm | π-π* transitions |

| Emission Max (λ_em) | 390 - 500 nm | Dependent on substitution and solvent |

| Fluorescence Quantum Yield (Φ_F) | 0.01 - 0.40 | Influenced by heavy atom effect and solvent |

| Fluorescence Lifetime (τ_F) | 1 - 10 ns | Varies with molecular structure and environment |

Note: The values in this table are generalized from the literature on various bromo-substituted quinoxaline derivatives and are intended to be illustrative. Specific values for 7-Bromo-2-methylquinoxaline are not available.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

While traditional methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, are well-established, the future lies in developing more efficient, sustainable, and versatile synthetic protocols. nih.gov Current research often focuses on long reaction times and hazardous catalysts. mdpi.com For 7-Bromo-2-methylquinoxaline, this involves moving beyond conventional approaches to embrace greener and more technologically advanced methods.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. This includes the use of economical and accessible catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which can facilitate reactions in heterogeneous systems, allowing for easy separation and recycling. The use of reusable, solid-supported catalysts such as alumina-supported heteropolyoxometalates offers a green alternative, enabling high yields under mild, room-temperature conditions. nih.gov For the synthesis of quinoxalines, nanocatalysts, particularly those based on iron, silica, and titanium dioxide, are gaining attention due to their high surface area and reactivity, promoting efficient and environmentally friendly protocols. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) represents a significant leap forward, offering drastically reduced reaction times—often from hours to mere minutes—and frequently eliminating the need for solvents. udayton.edu This technique has been shown to be effective for synthesizing various quinoxaline derivatives, and its application to 7-Bromo-2-methylquinoxaline could lead to higher yields and a significantly improved environmental footprint compared to traditional reflux methods. udayton.edu

Mechanochemistry: A novel solvent-free approach involves mechanochemical synthesis using techniques like a spiral gas–solid two-phase flow. This method can produce quinoxaline derivatives in minutes without heating or solvents, achieving high yields and purity. mdpi.com Adapting such methods for 7-Bromo-2-methylquinoxaline would represent a paradigm shift in its production, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Method | Typical Reaction Time | Catalyst/Conditions | Advantages | Disadvantages |

| Conventional Reflux | 4-30 hours mdpi.comudayton.edu | Ethanol (B145695) or Acetic Acid, Heat acgpubs.org | Well-established, simple setup | Long reaction times, often requires hazardous solvents, potentially lower yields |

| Microwave-Assisted | 5 minutes udayton.edu | Solvent-free or minimal solvent | Rapid synthesis, high yields, reduced waste udayton.edu | Requires specialized equipment |

| Heterogeneous Catalysis | 2 hours nih.gov | Alumina-supported catalysts, Room Temp | Mild conditions, catalyst is reusable, high yields nih.gov | Catalyst preparation may be required |

| Mechanochemical | < 2 minutes mdpi.com | Spiral gas–solid two-phase flow, No solvent | Extremely fast, solvent-free, continuous process mdpi.com | Requires specialized mechanochemical equipment |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The principles of efficiency and scalability are driving the integration of automation and flow chemistry in the synthesis of complex organic molecules. polimi.ituc.pt These technologies offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to scale up in traditional batch processes. selvita.com

For 7-Bromo-2-methylquinoxaline, these methodologies offer several advantages:

Scalability and Reproducibility: Flow chemistry executes reactions in a continuous stream through microreactors, allowing for seamless scalability without altering reaction dynamics. selvita.com This ensures high reproducibility from milligram to kilogram scales, a crucial factor for industrial production.

Enhanced Safety and Control: By confining reactions to small volumes within a flow system, hazardous or exothermic reactions can be performed safely with superior control over temperature and pressure. uc.ptselvita.com This would be beneficial for optimizing the synthesis of 7-Bromo-2-methylquinoxaline, potentially allowing for the exploration of more reactive intermediates or energetic conditions that would be unsafe in a batch reactor.

Exploration of Advanced In-Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products.

For the synthesis of 7-Bromo-2-methylquinoxaline, the application of these techniques could include:

Real-Time Reaction Monitoring: Techniques such as in-situ Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors. This allows for the precise tracking of the reaction progress, identification of transient intermediates, and determination of reaction endpoints without the need for offline sampling and analysis.

Kinetic Analysis: The data gathered from in-situ monitoring can be used to perform detailed kinetic analyses of the synthetic process. mdpi.com This information is invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. The full characterization of synthesized compounds is often achieved through a concerted use of NMR and mass spectrometry (MS) techniques. researchgate.net

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For quinoxaline derivatives, computational models are already being used to predict biological activity and physicochemical properties. researchgate.netjohnshopkins.edu Future research on 7-Bromo-2-methylquinoxaline will benefit from the refinement and application of these models for enhanced predictive power.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR): By developing robust QSAR models, it is possible to correlate the structural features of 7-Bromo-2-methylquinoxaline derivatives with their biological or material properties. researchgate.net These models can then be used to virtually screen libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net